

structural comparison of amonabactin T and related catecholate siderophores

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A Comparative Guide to Amonabactin T and Related Catecholate Siderophores

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of **amonabactin T** and other key catecholate siderophores. It is designed to be a resource for researchers in microbiology, biochemistry, and drug development, offering objective comparisons supported by experimental data to inform research and development efforts targeting bacterial iron acquisition.

Introduction to Catecholate Siderophores

Iron is a critical nutrient for nearly all living organisms, playing a vital role in numerous metabolic processes. However, its bioavailability is extremely low, especially in aerobic environments where it exists predominantly as insoluble ferric (Fe^{3+}) hydroxides. To overcome this limitation, many bacteria synthesize and secrete siderophores—low-molecular-weight, high-affinity iron-chelating molecules.^{[1][2]} These molecules scavenge Fe^{3+} from the environment and transport it back into the bacterial cell through specific receptor-mediated uptake systems.^[2]

Siderophores are broadly classified based on their iron-coordinating functional groups, with the primary classes being catecholates, hydroxamates, and carboxylates.^{[3][4]} Catecholate-type

siderophores, which utilize 2,3-dihydroxybenzoyl (DHB) moieties to coordinate iron, are among the most powerful Fe^{3+} chelators known.^{[3][5]} This guide focuses on the amonabactins, a family of bis-catecholate siderophores produced by *Aeromonas* species, and compares them structurally and functionally to other well-characterized catecholates like the tris-catecholate enterobactin.^{[6][7]} Understanding these systems is crucial for developing novel antimicrobial strategies that disrupt bacterial iron homeostasis.

Structural Comparison of Amonabactins and Related Siderophores

Amonabactins are a family of four related bis-catecholate siderophores produced by bacteria of the genus *Aeromonas*, including the pathogen *Aeromonas hydrophila*.^{[8][9]} Their core structure consists of 2,3-dihydroxybenzoic acid (DHB), lysine, and glycine.^[10] The family's diversity arises from the incorporation of either a tryptophan or a phenylalanine residue and the presence or absence of a second glycine residue, resulting in four primary forms:

Amonabactin T789, T732, P750, and P693.^{[7][11]}

In contrast, enterobactin, the archetypal catecholate siderophore produced by *E. coli*, is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine.^[12] This tris-catecholate structure allows it to act as a hexadentate chelator, forming a highly stable octahedral complex with Fe^{3+} .^{[5][12]} Acinetobactin, produced by *Acinetobacter baumannii* and also found in *Aeromonas salmonicida*, is a mixed-type siderophore containing both catecholate and hydroxamate iron-binding groups.^[11]

The table below summarizes the key structural features of these siderophores.

Table 1: Structural Comparison of Selected Catecholate Siderophores

Siderophore	Producing Organism(s)	Siderophore Type	Core Structure Components	Iron-Chelating Moieties	Molecular Weight (Da)
Amonabactin T789	Aeromonas hydrophila	Bis-catecholate	2x DHB, Lysine, 2x Glycine, Tryptophan	2x Catechol groups	789.8
Amonabactin T732	Aeromonas hydrophila	Bis-catecholate	2x DHB, Lysine, Glycine, Tryptophan	2x Catechol groups	732.79[6]
Amonabactin P750	Aeromonas hydrophila	Bis-catecholate	2x DHB, Lysine, 2x Glycine, Phenylalanine	2x Catechol groups	750.8
Amonabactin P693	Aeromonas hydrophila	Bis-catecholate	2x DHB, Lysine, Glycine, Phenylalanine	2x Catechol groups	693.7
Enterobactin	Escherichia coli, Salmonella typhimurium	Tris-catecholate	3x DHB, 3x L-Serine (cyclic trilactone)	3x Catechol groups	669.6

| Acinetobactin | Acinetobacter baumannii, Aeromonas salmonicida | Mixed Catecholate-Hydroxamate | DHB, Threonine, (N-hydroxy)Histamine | 1x Catechol, 1x Hydroxamate | 563.5 |

Quantitative Performance: Iron-Binding Affinity

The primary function of a siderophore is to bind Fe^{3+} with exceptionally high affinity. This property is quantified by the formation or stability constant ($\log \beta$ or $\log K_f$). Enterobactin's tris-

catecholate structure gives it one of the highest known affinities for iron.[6] Amonabactins, being bis-catecholates, are tetradeятate ligands and cannot singly satisfy the octahedral coordination sphere of iron.[13] They form 2:3 metal:ligand complexes at high pH, achieving full coordination.[13] At lower pH, they form a 1:1 complex with water molecules occupying the remaining coordination sites.[13]

Table 2: Iron-Binding Properties of Amonabactin and Enterobactin

Siderophore	Iron-Binding Stoichiometry (Ligand:Metal)	Iron Affinity Constant
Amonabactin	1:1 (forms $\text{FeL}(\text{H}_2\text{O})_2$) or 3:2 (forms Fe_2L_3)	$\log \beta_{110} = 34.3$; $\log \beta_{230} = 86.3$ [13]

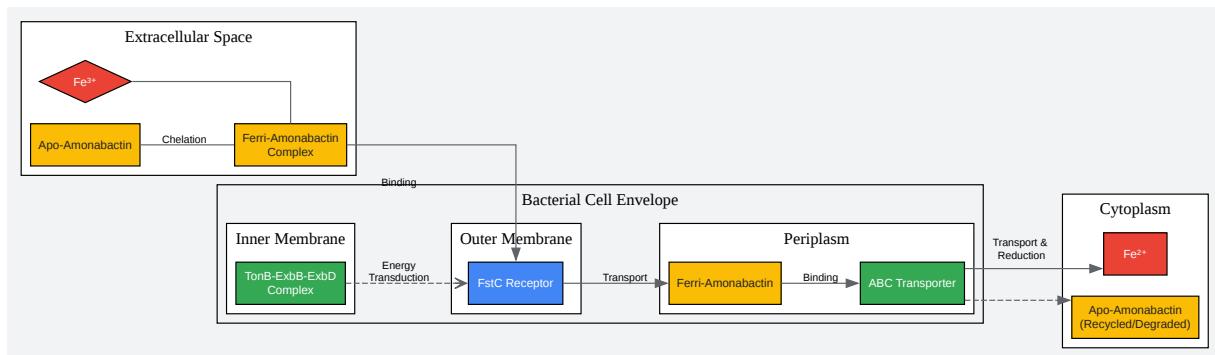
| Enterobactin | 1:1 (forms FeL) | $\log K_f = 49$ [5][6] |

Note: β_{110} refers to the formation of a 1:1 complex, while β_{230} refers to the formation of a 2:3 iron-ligand complex. K_f represents the overall formation constant.

Biological Function and Molecular Recognition

The biological activity of a siderophore depends not only on its iron affinity but also on its efficient recognition and transport by specific bacterial receptors.

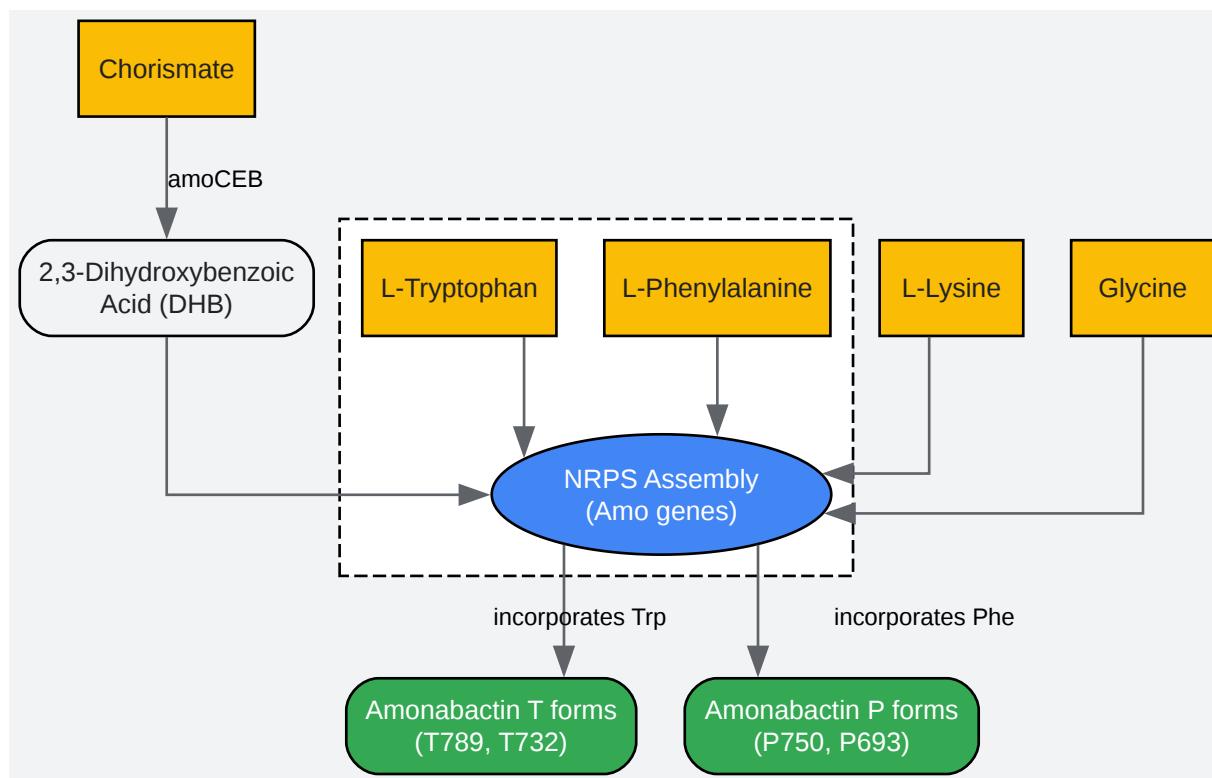
In *Aeromonas*, the uptake of ferri-amonabactin complexes is mediated by the outer membrane receptor FstC, a TonB-dependent transporter.[8][11] The TonB-ExbB-ExbD system transduces energy from the cytoplasmic membrane to the outer membrane to facilitate nutrient import.[2] Studies using synthetic amonabactin analogues have demonstrated that the FstC receptor exhibits significant ligand plasticity.[8] However, recognition is more efficient for amonabactins with a longer linker between the two catecholamide units (15 atoms, as in P750 and T789) compared to those with a shorter linker (12 atoms, as in P693 and T732).[8] Interestingly, while the two catechol groups are essential for activity, the specific phenylalanine or tryptophan residues are not required for recognition by FstC, as simplified bis-catecholate analogues still promote bacterial growth.[8]

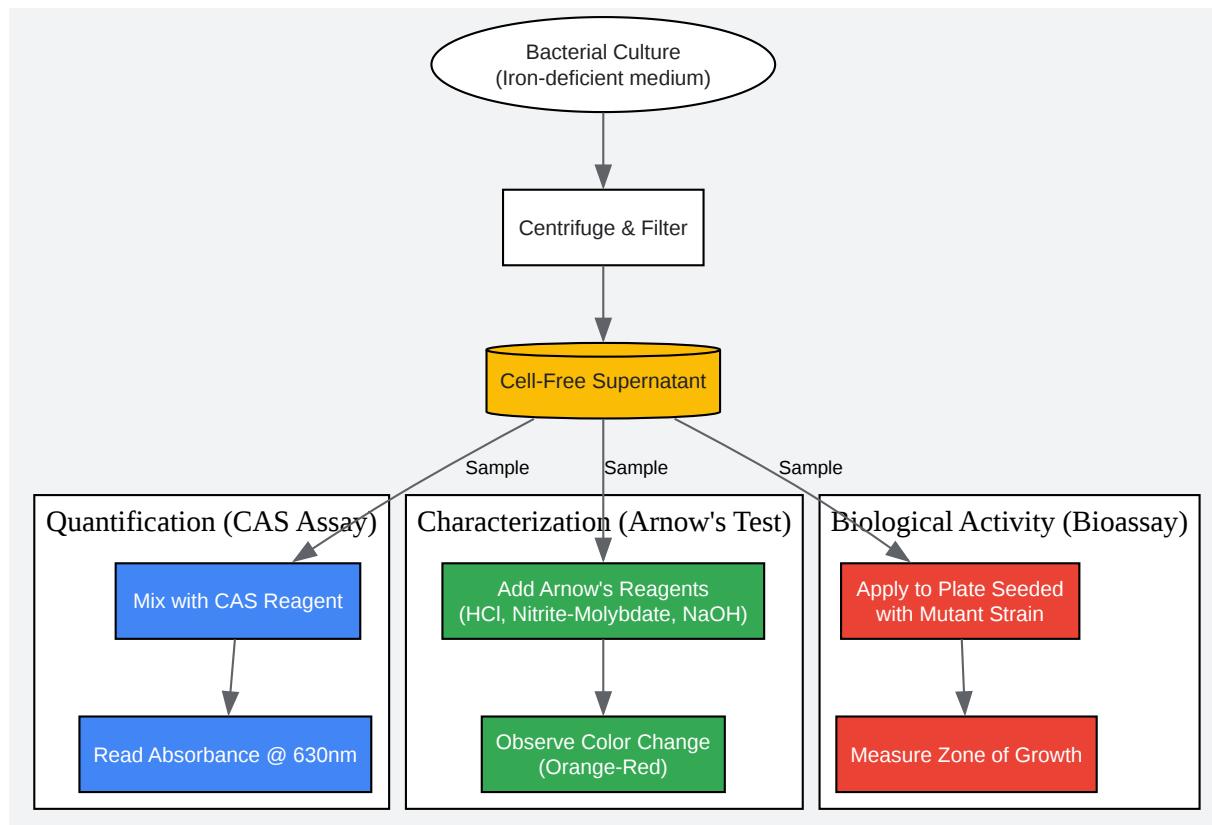


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Fig 1. Ferri-Amonabactin Uptake Mechanism in *Aeromonas*.

Amonabactin biosynthesis is orchestrated by the amo gene cluster (AmoCEBFAGH).[14] The pathway begins with the synthesis of the 2,3-DHB precursor from chorismate. A nonribosomal peptide synthetase (NRPS) machinery then assembles the siderophore from its constituent parts: DHB, lysine, glycine, and either tryptophan or phenylalanine.[10][14] In *A. salmonicida*, this pathway partially overlaps with the biosynthesis of acinetobactin.[15][16]





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